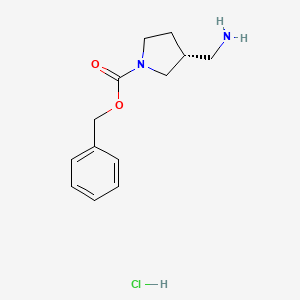

![molecular formula C6H3ClIN3 B578016 6-Chloro-3-iodoimidazo[1,2-A]pyrazine CAS No. 1245645-10-6](/img/structure/B578016.png)

6-Chloro-3-iodoimidazo[1,2-A]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

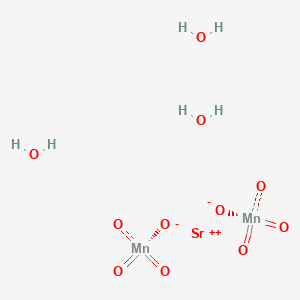

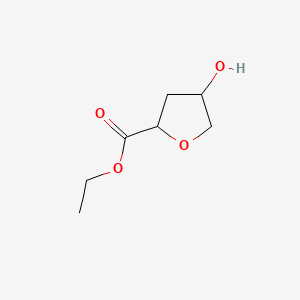

6-Chloro-3-iodoimidazo[1,2-A]pyrazine is a chemical compound with the CAS Number: 1245645-10-6 . It has a molecular weight of 279.47 . The IUPAC name for this compound is 6-chloro-3-iodoimidazo[1,2-a]pyrazine .

Molecular Structure Analysis

The InChI code for 6-Chloro-3-iodoimidazo[1,2-A]pyrazine is 1S/C6H3ClIN3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H . The InChI key is RPIWFMDUHRBONR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6-Chloro-3-iodoimidazo[1,2-A]pyrazine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique

Tuberculosis Treatment

Recent studies have shown that derivatives of imidazo[1,2-a]pyridine, such as Q203, are effective in reducing bacterial load in tuberculosis (TB) models. Specifically, a study indicated significant reduction of bacterial load in an acute TB mouse model when treated with varying doses of Q203 .

Drug Development Scaffold

Imidazopyridine, a fused bicyclic heterocycle which includes 6-Chloro-3-iodoimidazo[1,2-A]pyrazine, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It serves as a versatile foundation for the development of new therapeutic agents.

Biological Activity Optimization

Research into the biological activity of imidazo[1,2-a]pyridine derivatives has led to the optimization of substituents to improve inhibitory activities against various targets .

Material Science Applications

The structural character of imidazopyridines makes them useful in material science applications beyond their medicinal chemistry uses .

Organic Synthesis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis, facilitating the development of various synthetic methods and illustrating its reactivity .

Prenylation Inhibition

Studies have correlated the cytotoxic effect of certain compounds with the inhibition of Rab11A prenylation, highlighting another potential application of imidazo[1,2-a]pyridine derivatives .

Recent developments of imidazo[1,2-a]pyridine analogues as… Recent advances in development of imidazo[1,2-a]pyrazines: synthesis… Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2… [Design, Synthesis and Biological Evaluation of 6-(Imidazo 1,2-a… Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing

Safety and Hazards

Orientations Futures

While specific future directions for 6-Chloro-3-iodoimidazo[1,2-A]pyrazine were not found in the search results, the imidazo[1,2-a]pyrazine scaffold is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that 6-Chloro-3-iodoimidazo[1,2-A]pyrazine could potentially have applications in the development of new drugs.

Mécanisme D'action

Target of Action

This compound belongs to the class of imidazo[1,2-a]pyridines, which are known to interact with various biological targets .

Mode of Action

Imidazo[1,2-a]pyridines, in general, are known to undergo radical reactions for direct functionalization . This suggests that 6-Chloro-3-iodoimidazo[1,2-A]pyrazine may interact with its targets through similar mechanisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Chloro-3-iodoimidazo[1,2-A]pyrazine . These factors can include pH, temperature, and the presence of other compounds.

Propriétés

IUPAC Name |

6-chloro-3-iodoimidazo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClIN3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIWFMDUHRBONR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C=C(N=CC2=N1)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClIN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857386 |

Source

|

| Record name | 6-Chloro-3-iodoimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245645-10-6 |

Source

|

| Record name | 6-Chloro-3-iodoimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole](/img/structure/B577938.png)

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B577952.png)

![3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one](/img/structure/B577953.png)